(2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
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Overview
Description
The compound (2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic molecule that belongs to the class of triazolopyrimidines This compound is characterized by the presence of multiple aromatic rings and a triazolopyrimidine core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the methoxyphenyl and methylphenyl groups through substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Scientific Research Applications
(2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing therapeutic effects.
Comparison with Similar Compounds
(2-methoxyphenyl)[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone: can be compared with other triazolopyrimidine derivatives, such as:
These compounds share a similar core structure but differ in their substituents and overall properties. The unique combination of methoxyphenyl and methylphenyl groups in This compound imparts distinct chemical and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H26N4O3 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[7-(2-methoxyphenyl)-5-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C27H26N4O3/c1-18-12-14-19(15-13-18)22-16-23(20-8-4-6-10-24(20)33-2)31-27(28-17-29-31)30(22)26(32)21-9-5-7-11-25(21)34-3/h4-15,17,22-23H,16H2,1-3H3 |
InChI Key |
XWFYLLSKQPULRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC=CC=C4OC)C5=CC=CC=C5OC |
Origin of Product |
United States |
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